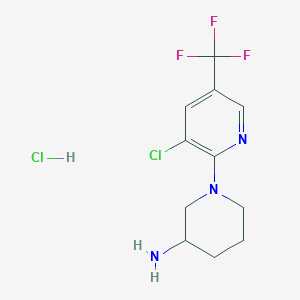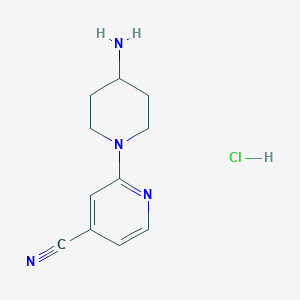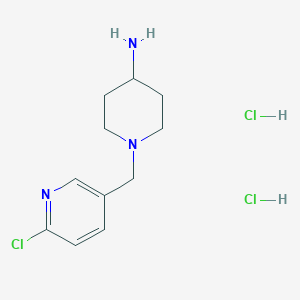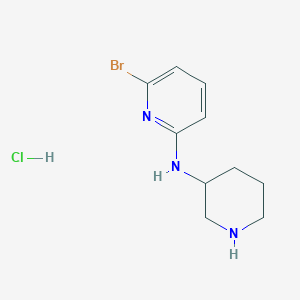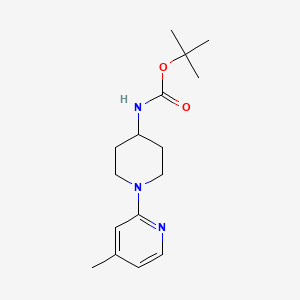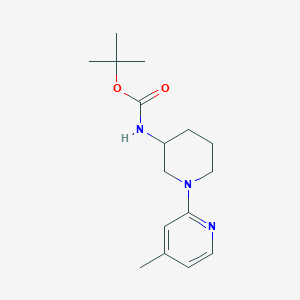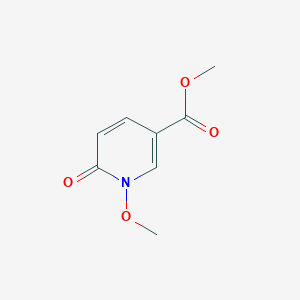
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a keto group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE typically involves the reaction of appropriate pyridine derivatives with methanol and other reagents under controlled conditions. One common method involves the esterification of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory effects. The compound targets AP-1-mediated luciferase activity, suggesting its role in modulating gene expression and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A closely related compound with similar structural features.
Methyl 1,2-dihydro-1-methyl-2-oxopyridine-5-carboxylate: Another derivative with comparable chemical properties.
Uniqueness
METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group and keto functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 1-methoxy-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-8(11)6-3-4-7(10)9(5-6)13-2/h3-5H,1-2H3 |
InChI Key |
DOYMWYUYUBWRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


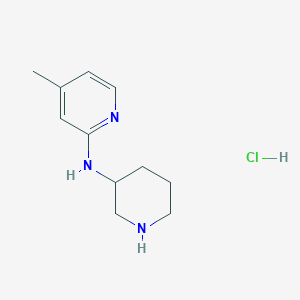
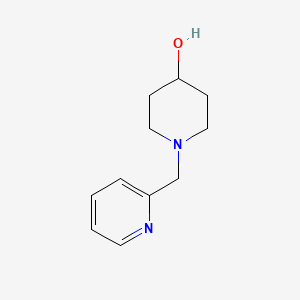
![3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500941.png)
